N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-2-fluorobenzamide
Description
N~1~-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-FLUOROBENZAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a pentafluorobenzyl group and a fluorobenzamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C19H13F6N3O |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
N-[3,5-dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C19H13F6N3O/c1-8-18(26-19(29)10-5-3-4-6-12(10)20)9(2)28(27-8)7-11-13(21)15(23)17(25)16(24)14(11)22/h3-6H,7H2,1-2H3,(H,26,29) |
InChI Key |
WCHWFHYPONEPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)C)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-FLUOROBENZAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring.
Introduction of the Pentafluorobenzyl Group: The pyrazole intermediate is then alkylated with a pentafluorobenzyl halide under basic conditions to introduce the pentafluorobenzyl group.
Coupling with Fluorobenzamide: The final step involves coupling the substituted pyrazole with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-FLUOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N1-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-FLUOROBENZAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which are valuable in various applications, including coatings and polymers.
Mechanism of Action
The mechanism by which N1-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-FLUOROBENZAMIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pentafluorobenzyl group enhances its binding affinity to hydrophobic pockets, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of specific pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N~1~-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-CHLOROBENZAMIDE: Similar structure but with a chlorine atom instead of fluorine.
N~1~-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-BROMOBENZAMIDE: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The uniqueness of N1-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-FLUOROBENZAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the pentafluorobenzyl group enhances its lipophilicity and binding affinity, while the fluorobenzamide moiety provides unique reactivity and interaction potential.
This detailed overview highlights the significance of N1-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-FLUOROBENZAMIDE in various scientific and industrial fields
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
